REACTION_CXSMILES
|
O[C:2]1[CH:3]=[N:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:2]1[CH:3]=[N:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1
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Name
|
|
Quantity
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74 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
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12 g
|
Type
|
reactant
|
Smiles
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CN(C1=CC=CC=C1)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 10 minutes
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Duration
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10 min
|
Type
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DISSOLUTION
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Details
|
At about 80° C, all the material had dissolved
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Type
|
TEMPERATURE
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Details
|
the reaction solution was cooled
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Type
|
ADDITION
|
Details
|
poured onto ice
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Type
|
FILTRATION
|
Details
|
the product was filtered off
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Type
|
CUSTOM
|
Details
|
The residue was dried on clay
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through active charcoal
|
Type
|
CUSTOM
|
Details
|
The reaction solution was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g | |
YIELD: PERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |